molecular formula C7H8ClFN2 B13538538 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine

2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine

Cat. No.: B13538538
M. Wt: 174.60 g/mol
InChI Key: MTSMHMLBFYIXMV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the development of novel therapeutic agents . The molecular formula is C7H8ClFN2, and the structure features a chloro- and fluoro-substituted pyridine ring, a motif commonly found in biologically active compounds . Halogenated pyridines are versatile intermediates in drug discovery, with chlorine atoms often playing a critical role in optimizing a compound's potency, metabolic stability, and binding affinity through steric and electronic effects . This compound serves as a key synthetic intermediate in computer-aided drug design (CADD) projects. Research into related chloropyridine and fluoropyridine derivatives highlights their application in developing potent and selective enzyme inhibitors . For instance, such structures are being explored in the design of next-generation anticoagulants, such as selective Factor XIa (FXIa) inhibitors, which represent a promising approach to reducing thrombotic events with a potentially lower risk of bleeding compared to current standard-of-care therapies . The strategic placement of halogen atoms on the pyridine ring is a rational design strategy to enhance interactions with hydrophobic pockets in target enzymes and improve selectivity profiles . Please note that this product is intended for research purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(4-chloro-2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1,3,10H2

InChI Key

MTSMHMLBFYIXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CCN)F

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Halogenated Pyridine Precursors

Stepwise process:

Step Reaction Conditions Key Reagents Reference
1 Halogenation of pyridine Electrophilic substitution N-halosuccinimide (NBS, NCS) ,
2 Selective chlorination and fluorination Using halogenating agents Chlorine and fluorine sources ,
3 Nucleophilic substitution of halogen with ethanamine SNAr reaction Ethanamine (ethylamine), base ,

Details:

  • Starting from 3,5-dichloropyridine or 3,5-difluoropyridine, selective halogenation at the 4-position is achieved through controlled electrophilic substitution.
  • The fluorine and chlorine groups are introduced at specific positions via halogenation reactions, often under mild conditions to ensure regioselectivity.
  • The amino group is then introduced through nucleophilic aromatic substitution (SNAr) on the halogenated pyridine, typically in the presence of a base such as potassium carbonate in polar solvents like ethanol or DMF.

Method 2: Multi-step Synthesis from Pyridine Derivatives

Key steps:

Reaction conditions:

  • Nitration typically occurs at low temperatures (-20°C to 0°C) to control regioselectivity.
  • Nucleophilic substitution with ethanamine often occurs under reflux in polar aprotic solvents such as DMSO or DMF.

Method 3: Synthesis via Cross-Coupling Reactions

Recent advances include cross-coupling reactions such as Buchwald-Hartwig amination:

- Starting from 4-chloro-2-fluoropyridine,
- React with ethanamine in the presence of a palladium catalyst, a phosphine ligand, and a base (e.g., sodium tert-butoxide),
- Under inert atmosphere at elevated temperatures (80-120°C).

This method offers high regioselectivity and yields, as demonstrated in recent medicinal chemistry syntheses.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Key Reagents Notes
Halogenation Room temperature to 50°C NBS, NCS Selectivity depends on solvent and temperature
Nucleophilic substitution Reflux, polar solvents Ethanamine, K2CO3 Control of regioselectivity critical
Cross-coupling 80-120°C, inert atmosphere Pd catalyst, ligand, base High yield, regioselective

Data Table Summarizing Preparation Methods

Method Starting Material Key Intermediates Final Step Yield Advantages References
Halogenation + SNAr Pyridine derivatives 4-chloro-2-fluoropyridine Amination with ethanamine 60-80% Simple, scalable ,
Cross-coupling 4-chloro-2-fluoropyridine Direct C–N bond formation Direct amination 70-85% High regioselectivity
Multi-step functionalization Pyridine core Nitrated, halogenated intermediates Nucleophilic substitution 50-75% Versatile ,,

Research Findings and Notes

  • Selectivity and regioselectivity are critical in synthesizing the target compound, especially regarding halogenation and nucleophilic substitution steps.
  • Cross-coupling reactions have gained prominence due to their efficiency and high yields, especially for complex pyridine derivatives.
  • Reaction optimization involves adjusting temperature, solvents, and catalysts to maximize yield and purity while minimizing by-products.
  • Industrial relevance of these methods is supported by patent literature, indicating scalable processes for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Substituted Phenethylamines: 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine

Structural Features :

  • Aromatic Ring : Benzene (vs. pyridine in the target compound).
  • Substituents : Chloro (4-position), methoxy (2,5-positions).
  • Side Chain : Ethanamine.

Key Differences :

  • Methoxy groups in the dimethoxy derivative may enhance lipophilicity compared to the fluorine substituent in the target compound.

Pharmacological Implications: Substituted phenethylamines like 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine are precursors to psychedelic NBOMe compounds, which exhibit high affinity for serotonin receptors (5-HT2A) . The absence of methoxy groups and the pyridine ring in 2-(4-Chloro-2-fluoropyridin-3-yl)ethanamine likely reduce hallucinogenic potency but may improve metabolic stability .

25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

Structural Features :

  • Aromatic Ring : Benzene (4-chloro, 2,5-dimethoxy).
  • Side Chain : N-Benzyl substitution on ethanamine (vs. unsubstituted ethanamine in the target compound).

Key Differences :

  • The target compound’s pyridine ring may engage in different dipole interactions compared to the methoxy-substituted benzene.

Pharmacological Implications :
25C-NBOMe is a potent serotonin receptor agonist with high toxicity due to its strong receptor binding . The simpler structure of 2-(4-Chloro-2-fluoropyridin-3-yl)ethanamine may avoid such risks while retaining modulatory effects on related targets.

Tryptamine Derivatives: 2-(1H-Indol-3-yl)ethanamine Hydrochloride

Structural Features :

  • Aromatic System : Indole (bicyclic structure with nitrogen).
  • Substituents: None on the indole ring (vs. chloro/fluoro on pyridine).
  • Side Chain : Ethanamine.

Key Differences :

  • The indole ring is planar and aromatic, facilitating π-π stacking, while pyridine’s electron-deficient ring may favor dipole-dipole interactions.
  • Halogens in the target compound could enhance binding specificity through steric and electronic effects.

Pharmacological Implications: Tryptamine derivatives interact with HSP90 via hydrogen bonding (e.g., GLU527, TYR604) .

2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine

Structural Features :

  • Aromatic Systems : Separate benzene (4-chloro) and pyridine rings.
  • Side Chain : N-Pyridinylmethyl substitution on ethanamine.

Key Differences :

  • The target compound integrates chloro and fluoro substituents directly on the pyridine ring, whereas this compound has a chlorophenyl group and a pyridinylmethyl side chain.
  • The dual-ring system in this derivative may increase molecular weight and reduce solubility compared to the target compound.

Pharmacological Implications :
The separation of aromatic systems in this compound could lead to different binding modes compared to the fused substituents in the target molecule .

Structural and Electronic Comparison Table

Compound Aromatic System Substituents Side Chain Key Pharmacological Notes
2-(4-Chloro-2-fluoropyridin-3-yl)ethanamine Pyridine 4-Cl, 2-F Ethanamine Potential for targeted dipole interactions
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine Benzene 4-Cl, 2,5-OCH3 Ethanamine Precursor to psychedelic NBOMe series
25C-NBOMe Benzene 4-Cl, 2,5-OCH3 N-Benzyl-ethanamine High 5-HT2A affinity, toxic
2-(1H-Indol-3-yl)ethanamine Indole None Ethanamine HSP90 interaction via indole ring
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine Benzene + Pyridine 4-Cl (benzene) N-Pyridinylmethyl Dual aromatic systems may reduce solubility

Biological Activity

2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8ClF1_1N
  • Molecular Weight : 161.6 g/mol

The biological activity of 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity : It can inhibit the activity of certain enzymes, which may be crucial for various metabolic pathways.
  • Modulate Receptor Signaling : The compound binds to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activities

Research has indicated several potential therapeutic applications for 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine, particularly in the context of neurological and psychiatric disorders. The following are key findings from recent studies:

  • Neurotransmitter Modulation :
    • The compound has been studied for its effects on neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety.
  • Antitumor Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) with an IC50_{50} value comparable to established chemotherapeutics .
  • Binding Affinity :
    • Interaction studies have shown that 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine has a high binding affinity for specific receptors, which is critical for understanding its therapeutic potential .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50_{50} Value (µM)Reference
Neurotransmitter ModulationVarious ReceptorsNot specified
Antitumor ActivityMCF-7 (Breast Cancer)0.79 - 5.51
Enzyme InhibitionSpecific EnzymesNot specified

Case Study 1: Antitumor Efficacy

A study investigating the cytotoxic effects of 2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine on MCF-7 cells revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased levels of cleaved caspase-3, suggesting activation of the apoptotic pathway.

Case Study 2: Neuropharmacological Effects

In another study, the compound was evaluated for its ability to modulate serotonin and dopamine receptors. Results indicated that it acted as an agonist at these sites, which could potentially lead to therapeutic benefits in mood disorders.

Q & A

Q. How to design analogs for improved metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to reduce CYP450-mediated oxidation. Assess metabolic pathways using liver microsome assays. Replace the ethanamine chain with cyclopropylamine to hinder enzymatic degradation .

Data Contradiction Analysis

  • Example : If biological activity varies between in vitro and in vivo studies, consider pharmacokinetic factors like blood-brain barrier penetration. Use LC-MS/MS to measure compound bioavailability and tissue distribution. Compare with structurally similar compounds (e.g., 2-(4-methylpyridin-3-yl)ethanamine) to identify metabolic liabilities .

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